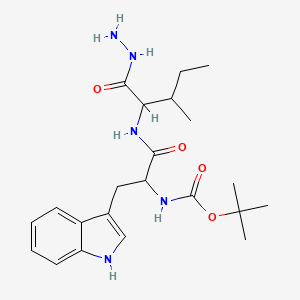
Boc-DL-Trp-DL-xiIle-NHNH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Trp-DL-xiIle-NHNH2 is a synthetic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a peptide sequence. The compound is composed of DL-tryptophan (DL-Trp) and DL-isoleucine (DL-xiIle) with a hydrazide (NHNH2) functional group. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Trp-DL-xiIle-NHNH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of DL-tryptophan and DL-isoleucine are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrazide Formation: The carboxyl group of the peptide is converted to a hydrazide by reacting with hydrazine (NH2NH2) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of DL-tryptophan and DL-isoleucine are protected using Boc2O.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the protected amino acids efficiently.
Hydrazide Conversion: The final step involves converting the carboxyl group to a hydrazide using hydrazine in a controlled environment.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-DL-Trp-DL-xiIle-NHNH2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or other acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tryptophan and isoleucine residues.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Oxidized Products: Oxidation can lead to the formation of oxindole derivatives from tryptophan.
Reduced Products: Reduction can yield amino alcohols from the peptide.
Applications De Recherche Scientifique
Boc-DL-Trp-DL-xiIle-NHNH2 has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-DL-Trp-DL-xiIle-NHNH2 involves:
Deprotection: The Boc group is removed under acidic conditions, exposing the amino groups for further reactions.
Peptide Interactions: The free peptide can interact with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Hydrazide Functionality: The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Boc-DL-Trp-DL-xiIle-NHNH2 can be compared with other Boc-protected peptides and hydrazide-containing compounds:
Boc-DL-Trp-DL-Val-NHNH2: Similar structure but with valine instead of isoleucine, leading to different hydrophobic interactions.
Boc-DL-Trp-DL-Leu-NHNH2: Contains leucine, which has a bulkier side chain compared to isoleucine, affecting the peptide’s conformation.
Fmoc-DL-Trp-DL-xiIle-NHNH2: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc, which is removed under basic conditions.
These comparisons highlight the unique properties of this compound, such as its specific hydrophobic interactions and the ease of Boc deprotection under acidic conditions.
Propriétés
Numéro CAS |
72254-57-0 |
|---|---|
Formule moléculaire |
C22H33N5O4 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(1-hydrazinyl-3-methyl-1-oxopentan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H33N5O4/c1-6-13(2)18(20(29)27-23)26-19(28)17(25-21(30)31-22(3,4)5)11-14-12-24-16-10-8-7-9-15(14)16/h7-10,12-13,17-18,24H,6,11,23H2,1-5H3,(H,25,30)(H,26,28)(H,27,29) |
Clé InChI |
VSVRGSHQWPGVGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
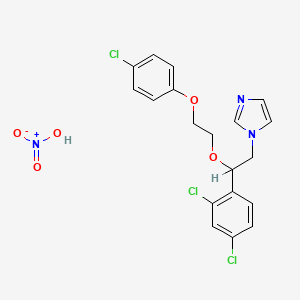
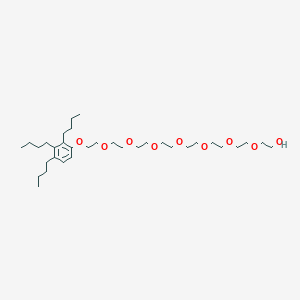
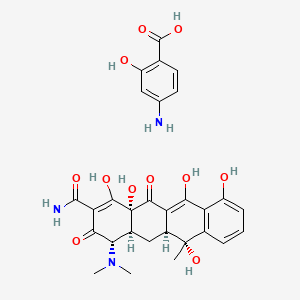
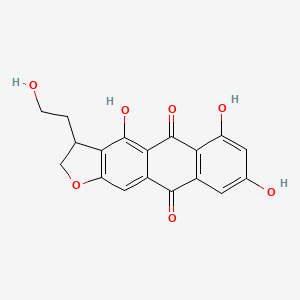

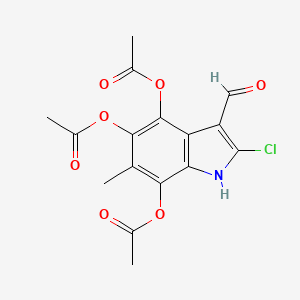
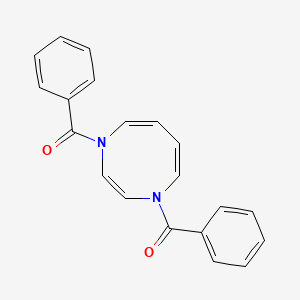
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)


